1-benzylpyridin-2(1H)-one chemical properties
1-benzylpyridin-2(1H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-benzylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzylpyridin-2(1H)-one is a key organic compound featuring the N-substituted 2-pyridone scaffold. The 2-pyridone motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] This prevalence is attributed to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a versatile bioisostere.[1][2] This guide provides a comprehensive technical overview of 1-benzylpyridin-2(1H)-one, detailing its molecular structure, physicochemical characteristics, synthesis protocols, spectral data, and chemical reactivity. It is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug discovery, leveraging this scaffold for the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
1-benzylpyridin-2(1H)-one, with the molecular formula C₁₂H₁₁NO, is an N-alkylated derivative of 2-pyridone.[4][5] The parent 2-pyridone exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in most conditions.[1] The introduction of the benzyl group at the nitrogen atom effectively "locks" the molecule in the pyridinone (lactam) conformation, defining its subsequent reactivity and intermolecular interactions.
The structure combines the aromatic, electron-deficient pyridone ring with a flexible, lipophilic benzyl group. This N-benzyl motif is frequently employed in drug design to modulate physicochemical properties and to engage in crucial cation-π interactions with biological targets.[6][7]
Caption: Molecular Structure of 1-benzylpyridin-2(1H)-one.
Table 1: Physicochemical Properties of 1-benzylpyridin-2(1H)-one
| Property | Value | Source |
| CAS Number | 1753-62-4 | PubChem[5] |
| Molecular Formula | C₁₂H₁₁NO | PubChem[5] |
| Molecular Weight | 185.22 g/mol | PubChem[5] |
| IUPAC Name | 1-benzylpyridin-2-one | PubChem[5] |
| Density | 1.165 g/cm³ (Predicted) | LookChem[4] |
| Boiling Point | 388.7°C at 760 mmHg (Predicted) | LookChem[4] |
| Flash Point | 190.9°C (Predicted) | LookChem[4] |
| LogP | 1.89660 (Predicted) | LookChem[4] |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | PubChem[5] |
| Hydrogen Bond Donors | 0 | PubChem[5] |
Synthesis and Experimental Protocols
The synthesis of 1-benzylpyridin-2(1H)-one is most commonly achieved through the direct N-alkylation of 2-pyridone. The choice of reaction conditions is critical as the ambident nucleophilicity of the pyridone anion can lead to a mixture of N-alkylated and O-alkylated products. Kinetically controlled conditions typically favor the desired N-alkylation.[4]
Caption: General workflow for the N-alkylation of 2-pyridone.
Protocol: Synthesis via N-Alkylation of 2-Pyridone
This protocol describes a standard laboratory procedure for synthesizing 1-benzylpyridin-2(1H)-one. The causality behind using a polar aprotic solvent like DMF is to effectively solvate the cation of the base while leaving the pyridone anion highly reactive for nucleophilic attack.
Materials & Equipment:
-
2-Pyridone (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
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Separatory funnel, rotary evaporator, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-pyridone and anhydrous DMF. Stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The suspension will become heterogeneous.
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Alkylation: Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Reaction & Monitoring: Heat the mixture to 60-70°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-pyridone starting material.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 1-benzylpyridin-2(1H)-one.
An alternative, high-yield approach involves an O- to N-alkyl migration, where a 2-benzyloxypyridine precursor is converted to the N-benzyl pyridone using a promoter like lithium iodide (LiI).[8] This method is particularly useful when direct N-alkylation proves challenging or gives poor selectivity.
Spectral Characterization
Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The following data represents the expected spectral signatures for 1-benzylpyridin-2(1H)-one.
Table 2: Spectroscopic Data for 1-benzylpyridin-2(1H)-one
| Technique | Data and Interpretation |
| ¹H NMR | δ (ppm) in CDCl₃: - 7.20-7.40 (m, 5H): Phenyl protons of the benzyl group.- 7.10-7.20 (m, 2H): Protons on the pyridone ring (e.g., H4, H5).- 6.55 (d, 1H): Proton on the pyridone ring (e.g., H6).- 6.15 (t, 1H): Proton on the pyridone ring (e.g., H3).- 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.[9][10] |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~163: Carbonyl carbon (C=O).- ~140-142: Aromatic carbons of the pyridone ring.- ~137: Quaternary carbon of the phenyl ring.- ~127-129: Aromatic carbons of the phenyl ring.- ~121, ~106: Aromatic carbons of the pyridone ring.- ~52: Methylene carbon (-CH₂-).[5] |
| IR | ν (cm⁻¹): - ~3060-3030: Aromatic C-H stretch.- ~2920: Aliphatic C-H stretch.- ~1650-1670: Strong C=O stretch (lactam carbonyl), characteristic of the pyridone ring.[5]- ~1580-1600: C=C stretching of the aromatic rings. |
| Mass Spec | (GC-MS, ESI): - m/z = 185 [M]⁺: Molecular ion peak.[5] |
Chemical Reactivity and Synthetic Utility
The 1-benzylpyridin-2(1H)-one scaffold is a versatile platform for further chemical modification.
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Electrophilic Aromatic Substitution: The pyridone ring is an electron-rich system and can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the carbonyl group and the ring nitrogen will influence the position of substitution.
-
Reactions at the Benzyl Group: The benzylic protons can be involved in radical reactions. The phenyl ring of the benzyl group can also undergo electrophilic substitution, although this typically requires harsher conditions compared to the pyridone ring.
-
Precursor for Complex Heterocycles: The molecule serves as a valuable building block. For instance, derivatives of 6-benzyl-3,6-dihydropyridin-2(1H)-one have been shown to undergo a novel aza-semipinacol-type rearrangement, involving the transfer of the benzyl group, to form functionalized indenopyridin-2-ones and other complex structures.[11] This highlights the potential for sophisticated molecular transformations.
Caption: Potential reactivity pathways for 1-benzylpyridin-2(1H)-one.
Relevance in Drug Discovery
The 2-pyridone core is a cornerstone in modern medicinal chemistry, and its N-substituted derivatives are prevalent in numerous clinically approved drugs and investigational agents.[3][12]
-
Scaffold Hopping and Bioisosterism: The 2-pyridone ring can act as a bioisostere for amides, phenols, or other aromatic systems, allowing chemists to modulate properties like solubility, metabolic stability, and target engagement while maintaining biological activity.[1]
-
Examples in Therapeutics: While 1-benzylpyridin-2(1H)-one itself is primarily a building block, the core N-aryl/alkyl pyridone structure is central to drugs like Perampanel , a noncompetitive AMPA receptor antagonist for epilepsy, and Pirfenidone , an anti-fibrotic agent for idiopathic pulmonary fibrosis.[13][14] These examples authoritatively ground the therapeutic potential of this chemical class.
-
Foundation for New Leads: Research has demonstrated that derivatives incorporating the 1-benzyl-pyridone or related motifs exhibit a wide range of biological activities, including antimitotic, kinase inhibitory, and anti-cancer properties.[15][16][17] This validates the scaffold as a fertile starting point for new drug discovery campaigns.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided from notifications to the ECHA C&L Inventory, 1-benzylpyridin-2(1H)-one presents several hazards.[5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
1-benzylpyridin-2(1H)-one is a synthetically accessible and highly versatile chemical entity. Its defined structure, predictable reactivity, and relationship to the therapeutically significant 2-pyridone class make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its chemical properties—from synthesis and spectral identity to its potential for derivatization—is fundamental for its effective application in the design and development of novel, complex molecules and future pharmaceutical agents.
References
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- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. 1-benzylpyridin-2-one|lookchem [lookchem.com]
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- 11. Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
